

"Methyl 6-hydroxy-1H-indole-2-carboxylate molecular structure and weight"

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Compound of Interest

Compound Name: Methyl 6-hydroxy-1H-indole-2-carboxylate

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An In-depth Technical Guide to Methyl 6-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a generalized synthetic approach for **Methyl 6-hydroxy-1H-indole-2-carboxylate**. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Molecular Properties and Structure

Methyl 6-hydroxy-1H-indole-2-carboxylate is a derivative of the indole heterocyclic system, characterized by a hydroxyl group at the 6-position and a methyl carboxylate group at the 2-position of the indole ring. Its chemical formula is $C_{10}H_9NO_3$.

Quantitative Data Summary

The key quantitative data for **Methyl 6-hydroxy-1H-indole-2-carboxylate** are summarized in the table below for straightforward reference and comparison.

Property	Value
Molecular Formula	C ₁₀ H ₉ NO ₃
Molecular Weight	191.18 g/mol
CAS Number	116350-38-0

Molecular Structure Diagram

Caption: Molecular Structure of **Methyl 6-hydroxy-1H-indole-2-carboxylate**.

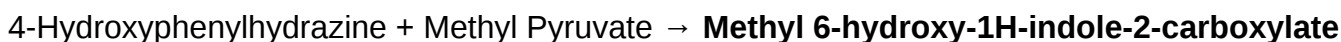
Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of **Methyl 6-hydroxy-1H-indole-2-carboxylate** is not prominently available in the current body of scientific literature. However, based on established methodologies for the synthesis of analogous indole derivatives, a generalized synthetic route can be proposed. The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system and serves as a logical foundation for a potential synthetic pathway.^[1]

General Synthetic Approach: A Proposed Fischer Indole Synthesis Route

This proposed method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate ester.

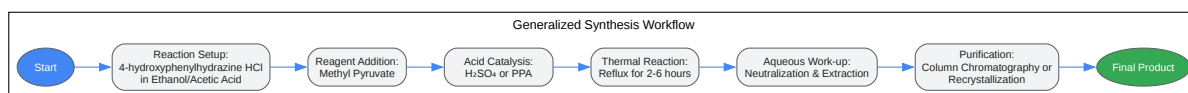
Reaction Scheme:



Generalized Laboratory Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylhydrazine hydrochloride in a suitable solvent such as absolute ethanol or glacial acetic acid.
- **Reagent Addition:** To this solution, add a stoichiometric equivalent of methyl pyruvate.

- **Acid Catalysis:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.
- **Thermal Conditions:** Heat the mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution.
- **Extraction:** Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure **Methyl 6-hydroxy-1H-indole-2-carboxylate**.



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Caption: Generalized workflow for the synthesis of **Methyl 6-hydroxy-1H-indole-2-carboxylate**.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities, mechanisms of action, or any associated signaling pathways for **Methyl 6-hydroxy-1H-indole-2-carboxylate**.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological functions.[2] Various indole derivatives have been reported to possess significant pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. For example, certain indole-2-carboxylic acid derivatives have been explored as potential inhibitors of HIV-1 integrase, and others have been designed as antagonists for various cellular receptors.[3]

Given the prevalence of the hydroxylated indole motif in biologically active molecules, it is plausible that **Methyl 6-hydroxy-1H-indole-2-carboxylate** may exhibit interesting pharmacological properties. However, empirical data from biological screening and mechanistic studies are required to substantiate any such potential.

Conclusion and Future Directions

This technical guide consolidates the available chemical data for **Methyl 6-hydroxy-1H-indole-2-carboxylate** and proposes a viable, albeit generalized, synthetic strategy. The significant gap in the literature regarding its biological effects presents a clear opportunity for future investigation. Researchers in the fields of medicinal chemistry and pharmacology may consider this compound a novel candidate for screening in various disease models. Elucidation of its synthesis and biological profile could pave the way for the development of new therapeutic agents.

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